N-[(1R,2R)-2-aminocyclohexyl]acetamide
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Overview
Description
N-[(1R,2R)-2-aminocyclohexyl]acetamide is an organic compound with the molecular formula C8H16N2O. It is known for its unique structure, which includes a cyclohexane ring substituted with an amino group and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R)-2-aminocyclohexyl]acetamide typically involves the reaction of cyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Cyclohexylamine is reacted with acetic anhydride in the presence of a suitable solvent.
- The reaction mixture is stirred at a specific temperature for a defined period.
- The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: N-[(1R,2R)-2-aminocyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted acetamides.
Scientific Research Applications
N-[(1R,2R)-2-aminocyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide
Comparison: N-[(1R,2R)-2-aminocyclohexyl]acetamide is unique due to its specific cyclohexane ring structure and the presence of both an amino and an acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]acetamide |
InChI |
InChI=1S/C8H16N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h7-8H,2-5,9H2,1H3,(H,10,11)/t7-,8-/m1/s1 |
InChI Key |
JDKZDCWZINFNFM-HTQZYQBOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1N |
Canonical SMILES |
CC(=O)NC1CCCCC1N |
Origin of Product |
United States |
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